

UR-1505 Efficacy in Topical Immunomodulation: A Comparative Analysis

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Compound of Interest

Compound Name: UR-1505

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This publication provides a comprehensive comparison of the investigational topical immunomodulator **UR-1505** with established alternatives for the treatment of atopic dermatitis. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy based on available clinical trial data and a detailed exploration of the respective mechanisms of action.

Executive Summary

UR-1505, a novel salicylate-based, non-steroidal anti-inflammatory agent, was investigated for the topical treatment of atopic dermatitis. However, a phase II clinical trial revealed that **UR-1505** did not demonstrate a clinically relevant effect compared to either the vehicle or the calcineurin inhibitor tacrolimus. In contrast, other classes of topical immunomodulators, including calcineurin inhibitors, a phosphodiesterase-4 (PDE4) inhibitor, and a Janus kinase (JAK) inhibitor, have shown significant efficacy in the treatment of atopic dermatitis. This guide will delve into the comparative efficacy and mechanistic pathways of these agents.

Comparative Efficacy of Topical Immunomodulators

The following table summarizes the key efficacy data from clinical trials of **UR-1505** and other prominent topical immunomodulators. The primary endpoints used for comparison are the Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).

Drug	Drug Class	Trial	Primary Endpoint	Result	Vehicle/Placebo Result
UR-1505 (0.5%)	Salicylate-based NSAID	Phase II	Mean change from baseline in IGA at Day 28	-1.0	-1.7
UR-1505 (1%)	Salicylate-based NSAID	Phase II	Mean change from baseline in IGA at Day 28	-1.2	-1.7
UR-1505 (2%)	Salicylate-based NSAID	Phase II	Mean change from baseline in IGA at Day 28	-1.5	-1.7
Tacrolimus (0.1%)	Calcineurin Inhibitor	Phase II (UR-1505 trial)	Mean change from baseline in IGA at Day 28	-2.6	-1.7
Tacrolimus (0.1%)	Calcineurin Inhibitor	Phase III (Pooled data)	% of patients with $\geq 90\%$ improvement in disease status at 12 weeks	36.8%	6.6%
Pimecrolimus (1%)	Calcineurin Inhibitor	Phase III (Pooled data)	% of patients with IGA of clear or almost clear at 6 weeks	35%	18%
Crisaborole (2%)	PDE4 Inhibitor	Phase III (CORE 1 & 2)	% of patients achieving ISGA success (clear or	32.8% (CORE 1), 31.4% (CORE 2)	25.4% (CORE 1), 18.0% (CORE 2)

			almost clear with ≥ 2 -grade improvement) at Day 29		
Ruxolitinib (1.5%)	JAK Inhibitor	Phase III (TRuE-AD2)	% of patients achieving IGA score of 0 or 1 with ≥ 2 -point improvement at week 8	51.3%	7.6%
Ruxolitinib (1.5%)	JAK Inhibitor	Phase III (TRuE-AD2)	% of patients achieving EASI-75 at week 8	61.8%	14.4%

Experimental Protocols

UR-1505 Phase II Exploratory Trial

This was a unicenter, randomized, double-blind, within-patient controlled study.[\[1\]](#)

- Patient Population: Patients with atopic dermatitis lesions on two symmetrical topographic areas (arms, legs, or trunk).[\[1\]](#)
- Treatment: Patients simultaneously received two different treatments, one on each symmetrical lesion. The treatment pairs included 0.5%, 1%, or 2% **UR-1505** ointment and its vehicle, or 0.1% tacrolimus ointment. Treatments were applied once daily for 28 days.[\[1\]](#)
- Primary Efficacy Endpoint: The change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[\[1\]](#)
- Secondary Endpoints: Percentage of area clearance, local Eczema Area Severity Index (local EASI), and local tolerability.[\[1\]](#)

Pivotal Phase III Trials of Topical Calcineurin Inhibitors (Tacrolimus and Pimecrolimus)

The pivotal trials for tacrolimus and pimecrolimus were typically multicenter, randomized, double-blind, vehicle-controlled studies.

- Patient Population: Adults and children with moderate to severe atopic dermatitis.
- Treatment: Tacrolimus ointment (0.03% or 0.1%) or pimecrolimus cream (1%) applied twice daily to affected areas for several weeks (typically 6 to 12 weeks).
- Efficacy Endpoints: The primary endpoints often included the physician's global evaluation of clinical response or the percentage of patients achieving a certain level of improvement (e.g., 90% or greater improvement from baseline). Other endpoints included the Eczema Area and Severity Index (EASI) score and patient assessments of pruritus.[2]

Pivotal Phase III Trials of Topical Crisaborole (CORE 1 and CORE 2)

These were two identically designed, multicenter, randomized, double-blind, vehicle-controlled trials.

- Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.
- Treatment: Crisaborole ointment 2% or vehicle applied twice daily for 28 days.
- Primary Efficacy Endpoint: Success in the Investigator's Static Global Assessment (ISGA) at day 29, defined as a score of "clear" (0) or "almost clear" (1) with a 2-grade or greater improvement from baseline.

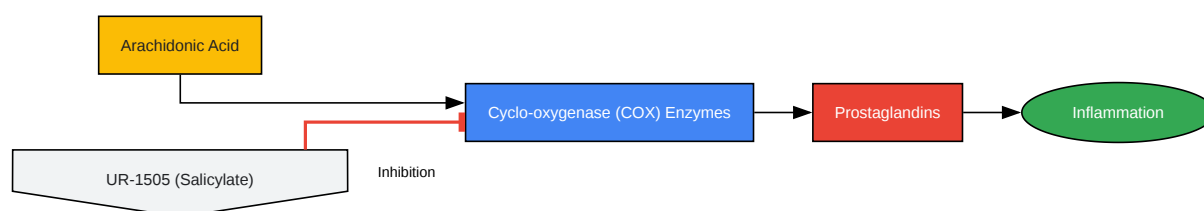
Pivotal Phase III Trials of Topical Ruxolitinib (TRuE-AD1 and TRuE-AD2)

These were two identical, randomized, double-blind, vehicle-controlled, parallel-group, multicenter studies.

- Patient Population: Adolescent and adult patients (aged ≥ 12 years) with mild-to-moderate atopic dermatitis.
- Treatment: Ruxolitinib cream (0.75% or 1.5%) or vehicle applied twice daily for 8 weeks.
- Primary Efficacy Endpoint: The proportion of patients achieving an Investigator's Global Assessment (IGA) score of "clear" (0) or "almost clear" (1) with at least a 2-point improvement from baseline at week 8.
- Key Secondary Endpoints: The proportion of patients with at least a 75% improvement from baseline in the Eczema Area and Severity Index (EASI-75) at week 8.

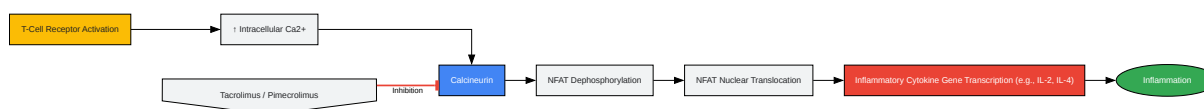
Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways targeted by **UR-1505** and the comparator topical immunomodulators.



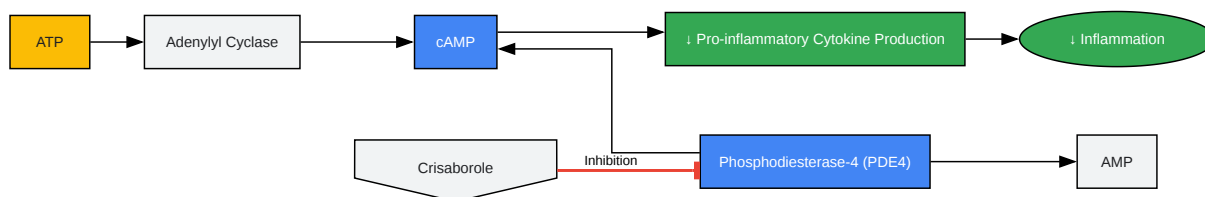
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Caption: **UR-1505** (Salicylate) Signaling Pathway

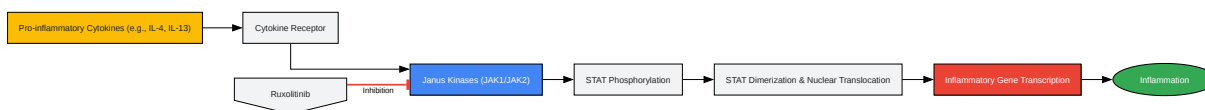


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Caption: Calcineurin Inhibitor Signaling Pathway

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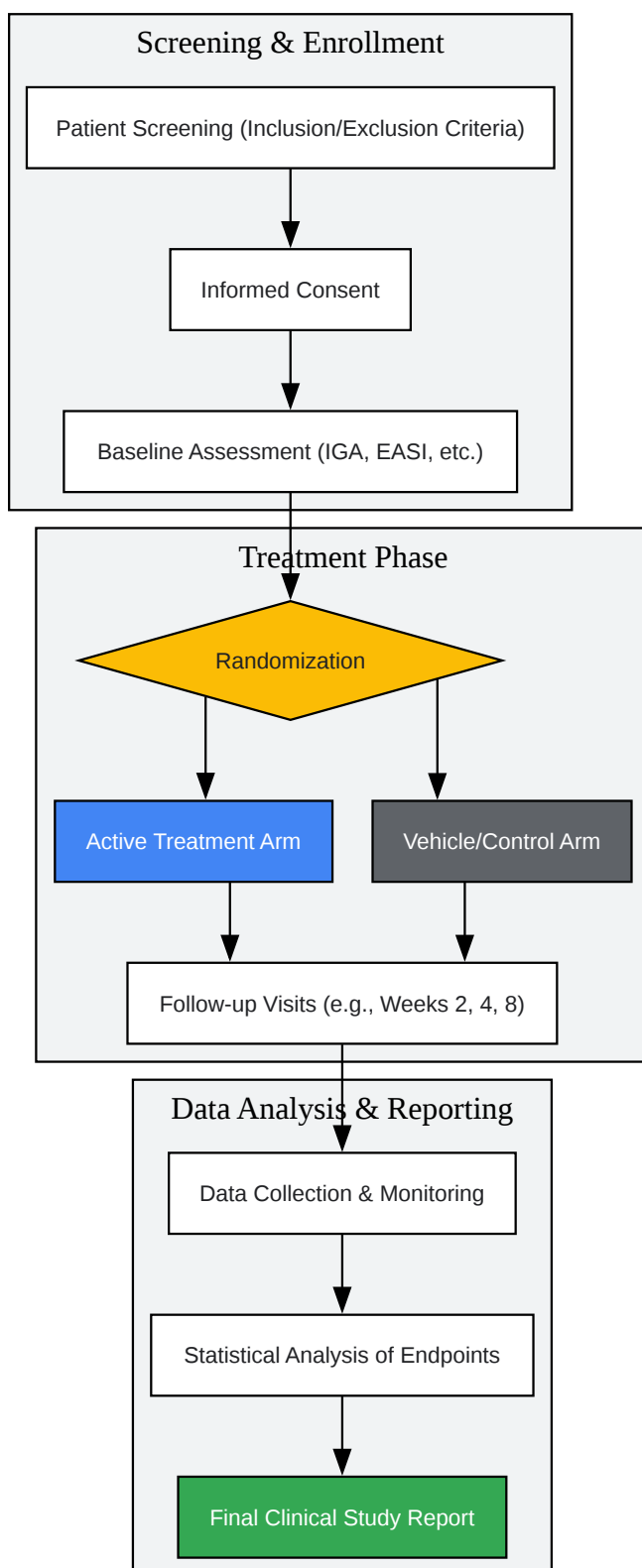
Caption: PDE4 Inhibitor Signaling Pathway

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Caption: JAK Inhibitor Signaling Pathway

Experimental Workflow

The following diagram outlines a typical workflow for a phase III clinical trial of a topical immunomodulator for atopic dermatitis.



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Caption: Representative Clinical Trial Workflow

Conclusion

The clinical development of **UR-1505** for atopic dermatitis was halted due to a lack of efficacy. This comparative guide highlights the superior clinical performance of other topical immunomodulators that target distinct inflammatory pathways. Calcineurin inhibitors, PDE4 inhibitors, and JAK inhibitors have all demonstrated statistically significant and clinically meaningful improvements in the signs and symptoms of atopic dermatitis, offering valuable therapeutic options for patients. Future research and development in topical immunomodulation will likely continue to focus on novel targets within the complex inflammatory cascade of atopic dermatitis.

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References

- 1. Safety and Activity of UR-1505 in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twice-weekly treatment with tacrolimus 0.03% ointment in children with atopic dermatitis: clinical efficacy and economic impact over 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
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